![molecular formula C13H14 B1617073 1,2,5-Trimethylnaphthalene CAS No. 641-91-8](/img/structure/B1617073.png)
1,2,5-Trimethylnaphthalene
Overview
Description
1,2,5-Trimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C13H14 . It is a derivative of naphthalene, where three hydrogen atoms are replaced by three methyl groups at the 1st, 2nd, and 5th carbon atoms .
Molecular Structure Analysis
The molecular structure of 1,2,5-Trimethylnaphthalene consists of a naphthalene core, which is a fused pair of benzene rings, with three methyl groups attached to the 1st, 2nd, and 5th carbon atoms . The molecular weight is 170.2503 g/mol .Physical And Chemical Properties Analysis
1,2,5-Trimethylnaphthalene has a molecular weight of 170.2503 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 290.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . The compound has no H-bond acceptors or donors and no freely rotating bonds .Scientific Research Applications
Geochemical Indicators
1,2,5-Trimethylnaphthalene (1,2,5-TMN) is notably present in crude oils and sediments. It's been observed that 1,2,5-TMN, along with other trimethylnaphthalenes (TMNs), shows variations in abundance based on the age and maturity of sediments. These variations are particularly pronounced in lower maturity sediments containing type III organic matter. Such findings suggest that TMNs, including 1,2,5-TMN, can serve as geochemical markers for determining the age and source of organic materials in sedimentary environments (Strachan, Alexander, & Kagi, 1988).
Organic Compound Synthesis and Degradation
Research has also demonstrated that 1,2,5-TMN undergoes transformations under various conditions. For instance, studies have identified the methylation of 1,2,5-TMN in laboratory conditions, indicating potential pathways for the synthesis of this compound in natural settings. These insights are significant for understanding the chemical processes in sedimentary material and could be relevant for synthetic chemistry applications (Bastow, Alexander, Fisher, Singh, Aarssen, & Kagi, 2000).
Environmental and Pollutant Studies
1,2,5-TMN, as a component of diesel fuel and bitumen emissions, has been studied for its electronic properties and their relation to biodegradation rates. This research is crucial for environmental studies, particularly in understanding how these compounds behave and degrade in natural environments. The findings can inform strategies for managing and mitigating pollution from these sources (Ostojić & Đorđević, 2012).
Chemical Reactions and Properties
Studies have explored various chemical reactions involving 1,2,5-TMN, such as its interactions with hypochlorite in aqueous solutions, leading to the formation of chloro-substituted and oxygenated compounds. This research contributes to a broader understanding of the chemical properties and reactivity of 1,2,5-TMN, which is essential for its applications in chemical synthesis and environmental chemistry (Onodera, Muratani, Kobatake, & Suzuki, 1986).
properties
IUPAC Name |
1,2,5-trimethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-7-8-12-10(2)5-4-6-13(12)11(9)3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQNLIDLMRHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=CC=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214308 | |
Record name | 1,2,5-Trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trimethylnaphthalene | |
CAS RN |
641-91-8 | |
Record name | 1,2,5-Trimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Trimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,5-Trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5-trimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.